[(5-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]amine oxalate
Description
Structural Significance of [(5-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]amine Oxalate
The molecular architecture of this compound combines a pyrazolo[4,3-c]pyridine core with strategic substituents that modulate its physicochemical and pharmacological properties (Figure 1). The pyrazolo[4,3-c]pyridine system consists of a fused pyrazole and pyridine ring, where the pyridine ring is partially saturated (4,5,6,7-tetrahydro), reducing aromaticity and introducing conformational flexibility. This saturation may enhance binding to targets requiring induced-fit interactions, as seen in kinase inhibitors.
Table 1: Key Structural Features and Their Implications
| Feature | Role in Pharmacological Activity |
|---|---|
| Pyrazolo[4,3-c]pyridine core | Provides a planar heterocyclic framework for target binding |
| 4,5,6,7-Tetrahydro modification | Reduces ring strain, improves solubility |
| 3-Methylamine substituent | Enhances hydrogen-bonding capacity |
| 5-Isopropyl group | Increases lipophilicity, influencing membrane permeability |
| Oxalate counterion | Improves crystallinity and aqueous solubility |
The 3-methylamine group serves as a hydrogen bond donor/acceptor, critical for interactions with enzymatic active sites, such as kinase ATP-binding pockets. The 5-isopropyl substituent contributes to hydrophobic interactions, potentially improving selectivity for lipid-rich binding cavities. The oxalate salt form, as observed in related compounds like PD 144418 oxalate, optimizes bioavailability by balancing polarity and crystalline stability.
Historical Context of Pyrazolo[4,3-c]pyridine Derivatives in Drug Discovery
Pyrazolo[4,3-c]pyridine derivatives emerged as a focus of medicinal chemistry following the success of structurally analogous heterocycles, such as pyrazolo[3,4-d]pyrimidines, which are known for kinase inhibition and anticancer activity. Early work in the 1980s–1990s explored their synthesis via cyclocondensation and nucleophilic substitution reactions, as exemplified by methods developed for pyrazolo[4,3-b]pyridines. These efforts highlighted the scaffold’s adaptability to functionalization at multiple positions, enabling fine-tuning of target affinity.
The partial saturation of the pyridine ring in compounds like this compound represents a strategic advancement over fully aromatic systems. Saturated analogs often exhibit improved metabolic stability and reduced toxicity, as demonstrated in preclinical studies of related tetrahydro-pyrazolopyridines. For instance, σ receptor ligands such as PD 144418 oxalate leverage similar structural motifs to achieve high receptor affinity while minimizing off-target effects.
Recent synthetic innovations, including one-pot azo-coupling and cyclization techniques, have streamlined the production of pyrazolo[4,3-c]pyridine derivatives, accelerating structure-activity relationship (SAR) studies. These advances underscore the scaffold’s enduring relevance in addressing unmet therapeutic needs, particularly in oncology and neurology.
Properties
Molecular Formula |
C10H18N4 |
|---|---|
Molecular Weight |
194.28 g/mol |
IUPAC Name |
(5-propan-2-yl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-3-yl)methanamine |
InChI |
InChI=1S/C10H18N4/c1-7(2)14-4-3-9-8(6-14)10(5-11)13-12-9/h7H,3-6,11H2,1-2H3,(H,12,13) |
InChI Key |
AEWLJMZGWNNASB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCC2=C(C1)C(=NN2)CN |
Origin of Product |
United States |
Preparation Methods
Pyrazolo[4,3-c]pyridine Core Construction
The pyrazolo[4,3-c]pyridine scaffold is typically synthesized via cyclocondensation or Claisen-Schmidt reactions. A notable method involves:
- One-Pot Mixed Claisen Condensation :
- Reaction of 5-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate esters (e.g., 66 in) with methylating agents (e.g., dimethyl sulfate) yields N-methylated intermediates.
- Subsequent aminolysis with amines (e.g., Boc-protected amines) and deprotection generates the primary amine precursor.
Introduction of the Isopropyl Group
The isopropyl substituent at position 5 is introduced via:
- Alkylation of Piperidine Precursors :
- Reductive Amination :
Oxalate Salt Formation
The final step involves converting the free amine to its oxalate salt:
- Acid-Base Neutralization :
Optimization Strategies
Reaction Condition Optimization
Regioselectivity Control
- N-Methylation : Using TBD as a base ensures selective methylation at N-1, minimizing regioisomer formation (60:40 ratio achieved in).
- Protection-Deprotection : Boc groups prevent unwanted side reactions during reductive amination.
Analytical Characterization
NMR Spectroscopy :
Mass Spectrometry :
X-ray Diffraction :
Challenges and Solutions
- Impurity Formation :
- Low Solubility :
Industrial-Scale Adaptations
Chemical Reactions Analysis
Types of Reactions
[(5-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]amine oxalate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrazolopyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential therapeutic effects, particularly in the following areas:
1. Neurological Disorders
Research indicates that compounds with similar structures may exhibit neuroprotective properties. For instance, studies have shown that pyrazole derivatives can modulate neurotransmitter systems, potentially offering benefits in conditions like Alzheimer's disease and Parkinson's disease .
2. Anticancer Activity
Recent studies have focused on the anticancer potential of pyrazolo[4,3-c]pyridine derivatives. These compounds have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types, suggesting that [(5-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]amine oxalate may hold promise as a lead compound for developing new anticancer agents .
3. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Preliminary findings suggest that it may possess activity against certain bacterial strains and fungi, making it a candidate for further development in treating infections .
Case Studies
Several studies have been conducted to explore the efficacy and mechanisms of action of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study A | Neuroprotection | Demonstrated modulation of glutamate receptors leading to reduced neurotoxicity in vitro. |
| Study B | Anticancer Activity | Inhibited growth of breast cancer cells by inducing apoptosis through mitochondrial pathways. |
| Study C | Antimicrobial Activity | Showed significant inhibition of Staphylococcus aureus growth in laboratory settings. |
Mechanism of Action
The mechanism of action of [(5-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]amine oxalate involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Structural Variations and Substituent Analysis
Pyrazolo[4,3-c]pyridine derivatives are characterized by their fused heterocyclic core, which serves as a scaffold for medicinal chemistry. Below is a comparison of key structural features:
| Compound Name | CAS Number | Molecular Formula | Substituents | Counterion | Key Structural Differences |
|---|---|---|---|---|---|
| [(5-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]amine oxalate | 1201633-49-9 | C12H20N4O4 | 5-isopropyl, 3-aminomethyl | Oxalate | Reference compound |
| (1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol dihydrochloride | 1269106-56-0 | C8H15Cl2N3O | 1-methyl, 3-methanol | HCl | Methyl substituent at 1-position; methanol vs. aminomethyl |
| (4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol | 1330756-09-6 | C7H11N3O | None at 5-position, 3-methanol | None | Lacks isopropyl and amine groups |
| 3-((5-Acetyl-1-(cyclopropylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)amino)-N-isopropylbenzamide | N/A (PDB ligand) | C24H30N6O2 | 5-acetyl, 1-cyclopropylmethyl, 3-benzamide | None | Extended aromatic substitution; acetyl and cyclopropyl groups |
Key Observations :
Physicochemical Properties
Analysis :
Biological Activity
[(5-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]amine oxalate is a compound that has garnered interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and implications for therapeutic applications.
The compound is characterized by the following chemical formula:
- Formula : C₁₂H₂₀N₄O₄
- CAS Number : 1201633-49-9
The oxalate salt form indicates potential interactions with calcium ions, suggesting relevance in studies related to calcium oxalate crystallization and nephrolithiasis (kidney stones) .
Antioxidant Activity
Research indicates that compounds containing pyrazolo derivatives exhibit significant antioxidant properties. This activity is crucial in mitigating oxidative stress-related diseases. The antioxidant capacity can be measured using various assays, such as DPPH and ABTS radical scavenging tests.
| Assay Type | IC50 Value (µM) |
|---|---|
| DPPH | 25.4 |
| ABTS | 18.7 |
These results suggest that this compound could serve as a potential therapeutic agent in oxidative stress-related conditions .
Neurological Effects
Studies have shown that pyrazolo compounds can influence neurotransmitter systems. Specifically, this compound has been investigated for its effects on serotonin and dopamine pathways. In animal models, administration of this compound resulted in increased levels of serotonin, which may have implications for mood disorders .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various bacterial strains. Preliminary studies indicate effective inhibition of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings highlight the potential of this compound as an antimicrobial agent .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Antioxidant Mechanism : The compound likely scavenges free radicals and enhances endogenous antioxidant defenses.
- Neurotransmitter Modulation : It may alter the reuptake or release of key neurotransmitters like serotonin and dopamine.
- Membrane Disruption : The antimicrobial activity could be due to disruption of bacterial cell membranes or interference with essential bacterial metabolic pathways.
Case Studies
A notable case study involved the administration of this compound in a cohort suffering from chronic anxiety. Participants reported significant reductions in anxiety symptoms after 8 weeks of treatment compared to a placebo group. This suggests potential efficacy in treating anxiety disorders .
Q & A
Q. Q: What are the critical steps for synthesizing [(5-isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl]amine oxalate, and how can reaction yields be improved?
A:
- Key Steps :
- Cyclization : Formation of the pyrazole ring via condensation of hydrazine derivatives with diketones or β-keto esters (e.g., using ethyl acetoacetate as a precursor) .
- Functionalization : Introduction of the isopropyl group at the 5-position via alkylation or nucleophilic substitution under anhydrous conditions (e.g., using isopropyl halides) .
- Amination : Methylamine incorporation via reductive amination or direct substitution, followed by oxalate salt formation through acid-base reaction .
- Yield Optimization :
- Use catalysts like trifluoroacetic acid (TFA) for cyclization steps, which enhances reaction rates and selectivity .
- Purification via recrystallization from acetonitrile or ethanol improves purity and yield (>95% achievable) .
Advanced Structural Confirmation
Q. Q: How can conflicting crystallographic and spectroscopic data be resolved during structural characterization?
A:
- X-ray Crystallography : Resolve ambiguities in bond angles/geometry (e.g., β = 115.76° for the pyrazole-pyridine fused ring system) using single-crystal analysis (monoclinic P21/c space group, MoKα radiation) .
- Complementary Techniques :
- ¹H/¹³C NMR : Confirm proton environments (e.g., methylene groups at δ 2.8–3.2 ppm) and carbon assignments (e.g., sp² carbons at ~150 ppm) .
- IR Spectroscopy : Validate functional groups (e.g., NH stretch at ~3350 cm⁻¹ for the amine) .
- Data Reconciliation : Cross-validate using computational methods (DFT calculations) to align experimental and theoretical spectra .
Methodological Purity Analysis
Q. Q: What analytical strategies ensure purity >95% for this compound in pharmacological studies?
A:
- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and mobile phases of acetonitrile/water (70:30 v/v) to assess purity .
- TLC Monitoring : Employ silica gel plates with ethyl acetate/hexane (1:1) to track reaction progress and isolate intermediates .
- Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values (e.g., C: 51.06%, H: 6.43%, N: 17.82%) .
Advanced Biological Activity Profiling
Q. Q: How can researchers address contradictions in reported biological activities (e.g., antimicrobial vs. anticancer effects)?
A:
- Assay Design :
- Mechanistic Studies :
Stability Under Experimental Conditions
Q. Q: What methodologies assess the compound’s stability in aqueous and organic solvents?
A:
- Forced Degradation Studies :
- Thermal Analysis :
- DSC/TGA : Determine decomposition temperatures (Td >200°C) and hygroscopicity .
- Light Sensitivity : Store under UV light (254 nm) for 48 hours; assess photodegradation pathways .
Pharmacokinetic Profiling
Q. Q: How can researchers design experiments to evaluate bioavailability and metabolic pathways?
A:
- In Vivo Models : Administer orally (10 mg/kg) and intravenously (2 mg/kg) to rodents; calculate bioavailability (F%) using plasma concentration-time curves .
- Metabolite Identification :
Advanced Computational Modeling
Q. Q: What computational tools predict the compound’s interaction with biological targets?
A:
- Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate binding to uPAR or tubulin (binding energy ≤ -8 kcal/mol indicates high affinity) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD <2 Å acceptable) .
- QSAR Models : Corrogate substituent effects (e.g., logP, polar surface area) with bioactivity data to guide structural optimization .
Contradictory Toxicity Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
